N-Methylphenylnitrone
Overview
Description
N-Methylphenylnitrone is an organic compound that belongs to the nitrone family. Nitrones are characterized by the presence of a nitrogen-oxygen double bond (N=O) adjacent to a carbon-nitrogen double bond (C=N). This compound is particularly notable for its applications in organic synthesis, especially in cycloaddition reactions, which are crucial for constructing complex molecular architectures.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylphenylnitrone can be synthesized through various methods, one of the most common being the oxidation of N-methylphenylhydroxylamine. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory synthesis. The choice of oxidizing agent and reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Methylphenylnitrone is known to undergo several types of chemical reactions, including:
Cycloaddition Reactions: Particularly [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolidines and isoxazolines.
Reduction Reactions: Reduction of this compound can lead to the formation of N-methylphenylhydroxylamine.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nitrone group is replaced by other nucleophiles.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve alkenes or alkynes as reactants, often catalyzed by transition metal complexes such as chromium tricarbonyl.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products
Isoxazolidines and Isoxazolines: Formed from cycloaddition reactions.
N-Methylphenylhydroxylamine: Formed from reduction reactions.
Substituted Nitrones: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-Methylphenylnitrone has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of heterocycles.
Biology: Employed in studies involving radical trapping and spin trapping, which are crucial for understanding oxidative stress and related biological processes.
Medicine: Investigated for its potential therapeutic applications, including its role as a neuroprotective agent and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methylphenylnitrone primarily involves its ability to participate in cycloaddition reactions. The nitrone group acts as a dipole, reacting with dipolarophiles such as alkenes and alkynes to form cyclic adducts. This reactivity is facilitated by the electron-rich nature of the nitrone group, which allows it to interact with electron-deficient species.
Comparison with Similar Compounds
Similar Compounds
Phenyl-N-tert-butylnitrone (PBN): Known for its radical trapping ability and used in similar applications as N-Methylphenylnitrone.
N-Methyl-C-4-methylphenylnitrone: Another nitrone compound with similar reactivity but different steric and electronic properties.
Uniqueness
This compound is unique due to its specific electronic and steric properties, which make it particularly effective in certain cycloaddition reactions. Its ability to form stable adducts with a variety of dipolarophiles sets it apart from other nitrones, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
N-methyl-1-phenylmethanimine oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBBQCAQAJLKM-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC=CC=C1)/[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-23-6, 7372-59-0 | |
Record name | N-Methylphenylnitrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-methyl-alpha-phenylnitrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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